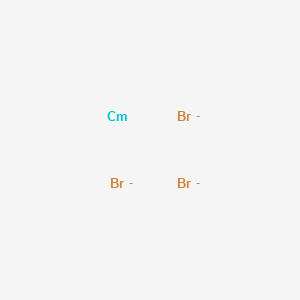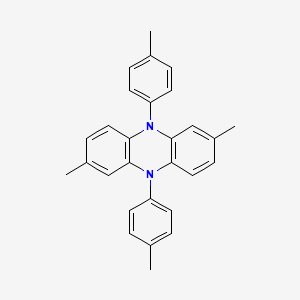
2,7-Dimethyl-5,10-bis(4-methylphenyl)phenazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,7-Dimethyl-5,10-bis(4-methylphenyl)phenazine is a synthetic organic compound belonging to the phenazine family. Phenazines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in various fields, including medicinal chemistry and industrial processes .
Vorbereitungsmethoden
The synthesis of 2,7-Dimethyl-5,10-bis(4-methylphenyl)phenazine can be achieved through several synthetic routes. One common method involves the condensation of 1,2-diaminobenzenes with appropriate aldehydes or ketones, followed by oxidative cyclization . The reaction conditions typically include the use of oxidizing agents such as ferric chloride or manganese dioxide. Industrial production methods may involve large-scale batch reactions with optimized conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
2,7-Dimethyl-5,10-bis(4-methylphenyl)phenazine undergoes various chemical reactions, including:
Wissenschaftliche Forschungsanwendungen
2,7-Dimethyl-5,10-bis(4-methylphenyl)phenazine has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 2,7-Dimethyl-5,10-bis(4-methylphenyl)phenazine involves its interaction with molecular targets such as DNA, enzymes, and cellular membranes . The compound can intercalate into DNA, disrupting its structure and function, leading to cell death in cancer cells . It also inhibits key enzymes involved in microbial metabolism, contributing to its antimicrobial activity .
Vergleich Mit ähnlichen Verbindungen
2,7-Dimethyl-5,10-bis(4-methylphenyl)phenazine can be compared with other phenazine derivatives such as:
Phenazine-1-carboxylic acid: Known for its potent activity against Mycobacterium tuberculosis.
Clofazimine: A phenazine derivative used as an antituberculosis agent.
Pyocyanin: A natural phenazine produced by Pseudomonas aeruginosa with antimicrobial properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other phenazine derivatives .
Eigenschaften
CAS-Nummer |
31438-42-3 |
|---|---|
Molekularformel |
C28H26N2 |
Molekulargewicht |
390.5 g/mol |
IUPAC-Name |
2,7-dimethyl-5,10-bis(4-methylphenyl)phenazine |
InChI |
InChI=1S/C28H26N2/c1-19-5-11-23(12-6-19)29-25-15-9-22(4)18-28(25)30(24-13-7-20(2)8-14-24)26-16-10-21(3)17-27(26)29/h5-18H,1-4H3 |
InChI-Schlüssel |
OYUCVFXTCUVEOR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)N2C3=C(C=C(C=C3)C)N(C4=C2C=C(C=C4)C)C5=CC=C(C=C5)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


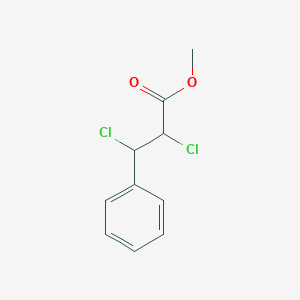
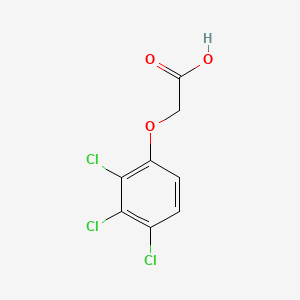
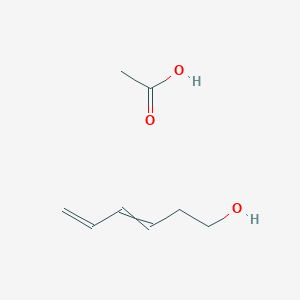
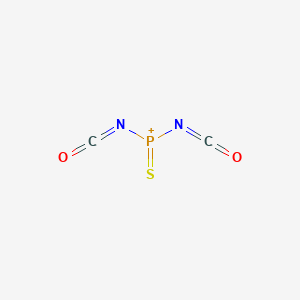
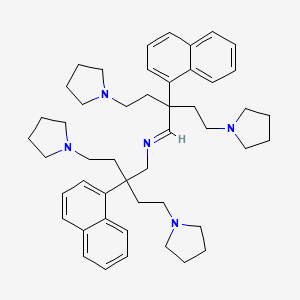
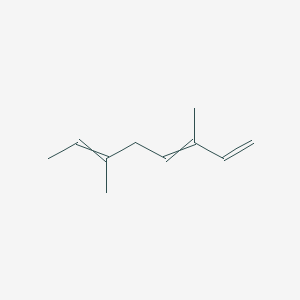
![2-[bis(2-hydroxyethyl)amino]ethanol;2,3,4,5,6-pentachlorophenol](/img/structure/B14687224.png)

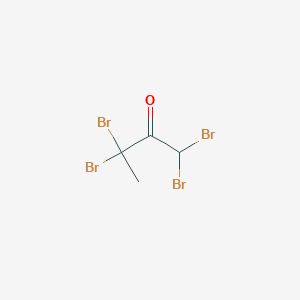

![4-[(7-Chloroquinolin-4-yl)amino]pentyl acetate](/img/structure/B14687241.png)
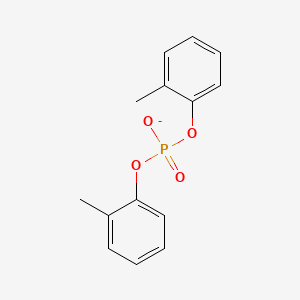
![1-[(Trichloromethyl)sulfanyl]propane](/img/structure/B14687245.png)
